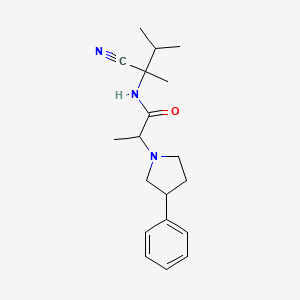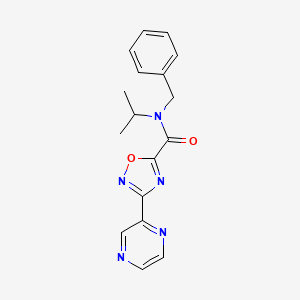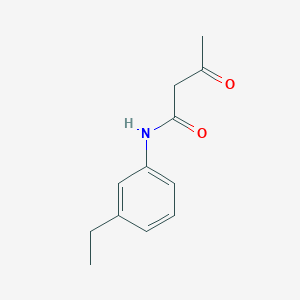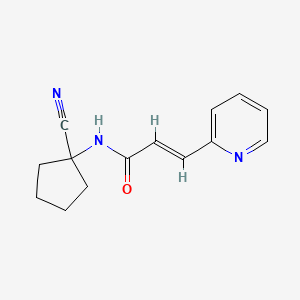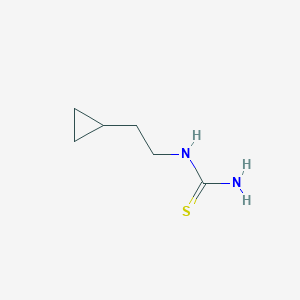
(2-Ciclopropiletil)tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylethyl)thiourea, also known as CPEU, is a chemical compound used in scientific experiments. It is a thiourea derivative with a molecular formula of C6H10N2S and a molecular weight of 146.22 g/mol. The IUPAC name for this compound is N-(2-cyclopropylethyl)thiourea .
Molecular Structure Analysis
The InChI code for (2-Cyclopropylethyl)thiourea is 1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) . The molecular weight of this compound is 144.24 .Physical and Chemical Properties Analysis
(2-Cyclopropylethyl)thiourea is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Propiedades Antibacterianas
“(2-Ciclopropiletil)tiourea” presenta actividad antibacteriana, lo que la hace relevante en la lucha contra las infecciones bacterianas. Los investigadores han investigado su eficacia contra diversas cepas, y puede servir como un agente antibacteriano potencial en aplicaciones farmacéuticas .
Efectos Antioxidantes
Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo. Este compuesto ha sido estudiado por sus propiedades antioxidantes, que podrían contribuir a prevenir enfermedades relacionadas con el estrés oxidativo .
Potencial Anticancerígeno
La investigación sobre el cáncer ha explorado el impacto de “this compound” en las células cancerosas. Su capacidad para inhibir el crecimiento tumoral e inducir la apoptosis (muerte celular programada) la convierte en un candidato intrigante para futuras investigaciones .
Actividad Antiinflamatoria
La inflamación está asociada con diversas enfermedades. Estudios preliminares sugieren que este compuesto puede tener efectos antiinflamatorios, beneficiando potencialmente condiciones como la artritis o los trastornos inflamatorios .
Propiedades Anti-Alzheimer
La enfermedad de Alzheimer implica neurodegeneración. Algunas investigaciones indican que “this compound” podría tener efectos neuroprotectores, lo que la hace relevante en la investigación de Alzheimer .
Aplicaciones Antituberculosas
La tuberculosis sigue siendo un problema de salud mundial. Los investigadores han explorado el potencial de este compuesto como agente antituberculoso, con el objetivo de mejorar los tratamientos existentes .
Actividad Antimalárica
La malaria sigue afectando a millones de personas en todo el mundo. “this compound” ha sido investigada por sus propiedades antimaláricas, ofreciendo esperanza para estrategias de tratamiento mejoradas .
Mecanismo De Acción
Target of Action
Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that (2-Cyclopropylethyl)thiourea may interact with a variety of biological targets.
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This could potentially be a mode of action for (2-Cyclopropylethyl)thiourea, given its structural similarity to thiourea.
Biochemical Pathways
Given the broad range of biological applications of thiourea derivatives , it can be inferred that (2-Cyclopropylethyl)thiourea may impact multiple biochemical pathways.
Pharmacokinetics
It is known that thiourea is practically completely absorbed after oral administration to humans and animals, and is excreted largely unchanged via the kidneys . This suggests that (2-Cyclopropylethyl)thiourea may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of thyroxine production by thiourea leads to an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid . This could potentially be a result of (2-Cyclopropylethyl)thiourea’s action.
Action Environment
It is known that the thione form of thiourea is more prevalent in aqueous solutions , suggesting that the action of (2-Cyclopropylethyl)thiourea may also be influenced by the aqueous environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropylethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJELFRPYJFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)


![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
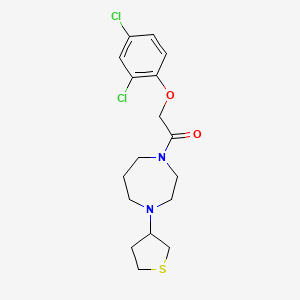
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)
